N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Description
N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a structurally complex heterocyclic compound featuring a fused bicyclic core (methanopyrido-diazocine) with an 8-oxo group and a carbothioamide moiety substituted at the 3-position. The 2-chlorophenyl group attached to the carbothioamide distinguishes it from related derivatives. Its base structure, 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide, is documented under CAS 1240173-59-4 but is listed as discontinued (descatalogado) in commercial catalogs .
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-14-4-1-2-5-15(14)20-18(24)21-9-12-8-13(11-21)16-6-3-7-17(23)22(16)10-12/h1-7,12-13H,8-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDRGSLQPHEVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-diazocine framework with a carbothioamide functional group. Its molecular formula is C14H13ClN4OS with a molecular weight of 318.80 g/mol. The presence of the 2-chlorophenyl group is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrido-diazocine have shown promising results in inhibiting tumor growth in vitro. A study evaluating the cytotoxic potency of various compounds against 12 human cancer cell lines found significant activity in structurally related compounds . Although specific data on this compound is limited, its structural similarity suggests potential anticancer properties.
Antibacterial Activity
Compounds within this class have also demonstrated antibacterial activity. For example, related structures have exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml . This suggests that this compound may possess similar antibacterial properties.
Study 1: Cytotoxicity Assessment
In a comparative study of pyrido-diazocines and their derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. Among these compounds was one closely related to this compound. The results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutic agents such as cisplatin .
Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of structurally similar compounds. The findings revealed that several derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that modifications in the chlorophenyl group could enhance antibacterial potency .
Data Tables
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Cytotoxicity | 10 | Cancer Cells |
| Compound B | Antibacterial | 25 | Staphylococcus aureus |
| N-(2-chlorophenyl)-8-oxo... | TBD | TBD | TBD |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Substituent Effects on NMR Profiles :
- The target compound’s 2-chlorophenyl group likely induces deshielding in NMR regions A (39–44 ppm) and B (29–36 ppm), similar to how substituents in compounds 1l and 2d alter chemical environments . For example, the nitro group in 1l and 2d causes significant downfield shifts in aromatic protons.
- The carbothioamide (C=S) group in the target compound vs. carboxamide (C=O) in the hydroxyethyl analog () would result in distinct 13C NMR signals (δ ~200 ppm for C=S vs. ~170 ppm for C=O) .
Physicochemical Properties :
- Yields for 1l (51%) and 2d (55%) suggest moderate synthetic efficiency for nitro- and benzyl-substituted analogs, though the target compound’s synthetic route is undocumented .
- Melting points correlate with molecular rigidity: 1l (243–245°C) has higher symmetry (phenethyl vs. benzyl in 2d), leading to stronger crystal packing .
Lumping Strategy and Structural Similarities
highlights that compounds with analogous cores (e.g., tetrahydroimidazo-pyridines or methanopyrido-diazocines) may undergo similar reaction pathways or exhibit comparable properties, enabling lumping in computational or synthetic studies . For instance:
- The 8-oxo group in the target compound and its analogs could participate in keto-enol tautomerism, affecting reactivity.
- Substituents like 2-chlorophenyl or 4-nitrophenyl introduce steric and electronic variations, altering photochemical stability or bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
